molecular formula C10H20O2 B168578 Butanoic acid, 3-methyl-, 1-methylbutyl ester CAS No. 117421-34-8

Butanoic acid, 3-methyl-, 1-methylbutyl ester

Cat. No.: B168578
CAS No.: 117421-34-8
M. Wt: 172.26 g/mol
InChI Key: DUJBVANUBSYWGF-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-, 1-methylbutyl ester is an ester compound with the molecular formula C10H20O2. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is known for its fruity aroma and is used in various applications, including perfumes and flavoring agents .

Mechanism of Action

Target of Action

Pentan-2-yl 3-methylbutanoate, also known as 2-Pentyl 3-methylbutanoate, is a fatty acid ester . Fatty acid esters are known to interact with a variety of biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

Biochemical Pathways

Fatty acid esters are known to be involved in a variety of biological processes, including lipid metabolism and cell signaling . They can also serve as energy sources through beta-oxidation, a metabolic pathway that breaks down fatty acids to produce ATP.

Result of Action

Fatty acid esters are known to play roles in various biological processes, including cell signaling, inflammation, and energy metabolism . The specific effects of Pentan-2-yl 3-methylbutanoate would depend on its specific targets and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 3-methyl-, 1-methylbutyl ester can be synthesized through the esterification reaction between 3-methylbutanoic acid and 2-pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of 2-pentyl 3-methylbutanoate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 1-methylbutyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

pentan-2-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJBVANUBSYWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336175
Record name Butanoic acid, 3-methyl-, 1-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117421-34-8
Record name Butanoic acid, 3-methyl-, 1-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentan-2-yl 3-methylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-pentyl 3-methylbutanoate in baby banana aroma?

A1: Research has identified 2-pentyl 3-methylbutanoate as one of the key contributors to the characteristic aroma of baby bananas. The study employed techniques like headspace solid-phase microextraction gas chromatography-olfactometry (HS-SPME-GC–O) and aroma extract dilution analysis (AEDA) to determine the odor activity values of volatile compounds in the fruit. These analyses revealed that 2-pentyl 3-methylbutanoate, along with other compounds like 2-pentyl acetate and hexanal, play a crucial role in shaping the unique aroma profile of this banana variety [].

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